Circumdatin A
Overview
Description
Circumdatin A is a benzodiazepine alkaloid isolated from the marine-derived fungus Aspergillus ochraceus . It belongs to a group of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties . The unique structure of this compound, characterized by a pentacyclic framework, makes it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Circumdatin A is typically isolated from the culture broth of Aspergillus ochraceus . The process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific conditions for the synthesis include:
Culturing: The fungus is cultured in a medium containing soytone and soluble starch in seawater at 29°C for three weeks.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Circumdatin A undergoes various chemical reactions, including:
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .
Scientific Research Applications
Circumdatin A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Circumdatin A involves its interaction with various molecular targets and pathways . It is known to inhibit mitochondrial NADH oxidase, which plays a crucial role in cellular respiration . By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to reduced ATP production and increased oxidative stress . This mechanism underlies its cytotoxic effects and potential therapeutic applications .
Comparison with Similar Compounds
Circumdatin A is part of a family of benzodiazepine alkaloids, including Circumdatins B, C, D, E, F, G, H, and I . Compared to its analogs, this compound is unique due to its specific pentacyclic structure and distinct biological activities . For instance:
Circumdatin B: Similar structure but different stereochemistry and biological activity.
Circumdatin C: Exhibits different antimicrobial properties compared to this compound.
Circumdatin D: Known for its neuroprotective effects, unlike this compound.
These comparisons highlight the structural diversity and varied biological activities within the Circumdatin family, emphasizing the uniqueness of this compound .
Properties
IUPAC Name |
(2S)-10,18-dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-12-5-6-16-14(10-12)20(25)23-8-3-4-17(23)18-22-19-15(21(26)24(16)18)11-13(28-2)7-9-29-19/h5-7,9-11,17H,3-4,8H2,1-2H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIHZIZWXOCIAO-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=C(C=CO4)OC)C5CCCN5C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=C(C=CO4)OC)[C@@H]5CCCN5C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017582 | |
Record name | Asperloxine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223130-52-7 | |
Record name | Asperloxine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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